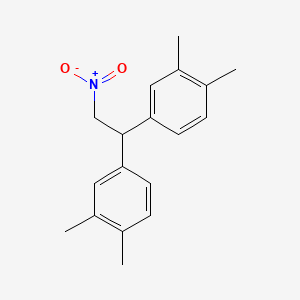
1,1'-(2-Nitroethane-1,1-diyl)bis(3,4-dimethylbenzene)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-(2-Nitroethane-1,1-diyl)bis(3,4-dimethylbenzene) is an organic compound characterized by the presence of a nitro group attached to an ethane backbone, which is further connected to two 3,4-dimethylbenzene rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(2-Nitroethane-1,1-diyl)bis(3,4-dimethylbenzene) typically involves the nitration of an appropriate precursor. One common method is the nitration of 1,1’-(ethane-1,1-diyl)bis(3,4-dimethylbenzene) using nitric acid in the presence of sulfuric acid as a catalyst. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the nitro compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes, where the reaction parameters such as temperature, concentration of reagents, and reaction time are optimized for maximum yield and purity. The use of continuous flow reactors can enhance the efficiency and safety of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-(2-Nitroethane-1,1-diyl)bis(3,4-dimethylbenzene) undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst, and ethanol as a solvent.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Reduction: 1,1’-(2-Aminoethane-1,1-diyl)bis(3,4-dimethylbenzene)
Substitution: Halogenated derivatives of the original compound.
Applications De Recherche Scientifique
1,1’-(2-Nitroethane-1,1-diyl)bis(3,4-dimethylbenzene) has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,1’-(2-Nitroethane-1,1-diyl)bis(3,4-dimethylbenzene) involves its interaction with molecular targets through its nitro group. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biochemical effects. The compound may also participate in electron transfer reactions, influencing cellular redox states and signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,1’-(2-Nitro-1,1-ethanediyl)bis(4-methoxybenzene)
- 1,1’-(1,3-butadiyne-1,4-diyl)bis(benzene)
- 1,1’-(1,2-ethanediyl)bis(4-methylbenzene)
Uniqueness
1,1’-(2-Nitroethane-1,1-diyl)bis(3,4-dimethylbenzene) is unique due to the presence of the nitro group and the specific arrangement of the 3,4-dimethylbenzene rings.
Propriétés
Numéro CAS |
63407-15-8 |
|---|---|
Formule moléculaire |
C18H21NO2 |
Poids moléculaire |
283.4 g/mol |
Nom IUPAC |
4-[1-(3,4-dimethylphenyl)-2-nitroethyl]-1,2-dimethylbenzene |
InChI |
InChI=1S/C18H21NO2/c1-12-5-7-16(9-14(12)3)18(11-19(20)21)17-8-6-13(2)15(4)10-17/h5-10,18H,11H2,1-4H3 |
Clé InChI |
MAVZHZFPZIQXAL-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)C(C[N+](=O)[O-])C2=CC(=C(C=C2)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(4-Chlorophenyl)disulfanyl]-2,4-dinitrobenzene](/img/structure/B14506530.png)
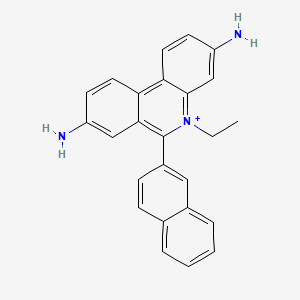
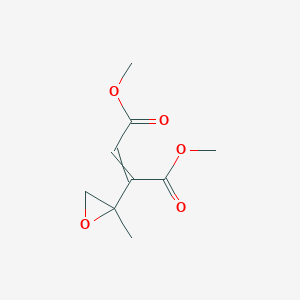

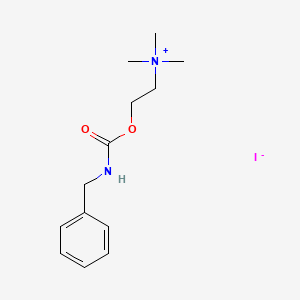

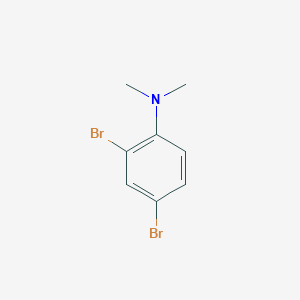
![12-(Hydroxymethyl)bicyclo[9.3.1]pentadec-11-ene-5,15-dione](/img/structure/B14506592.png)
![5-Ethyl-2-[1-(ethylamino)ethylidene]cyclohexane-1,3-dione](/img/structure/B14506593.png)
![(NE)-N-[3-(2-aminoethylimino)butan-2-ylidene]hydroxylamine](/img/structure/B14506600.png)
![Ethyl 4-[(6-bromo-2-chloropyridin-3-yl)oxy]butanoate](/img/structure/B14506604.png)
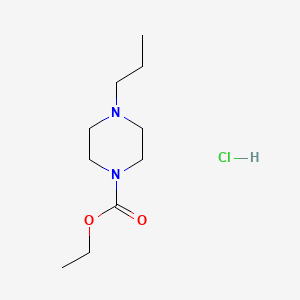
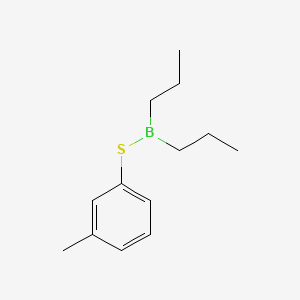
silane](/img/structure/B14506638.png)
